molecular formula C12H14N4OS B2603760 4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 869067-97-0

4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2603760
CAS No.: 869067-97-0
M. Wt: 262.33
InChI Key: YTNNEIWCEDCYTG-UHFFFAOYSA-N
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Description

4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a sulfanyl group attached to a triazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5-one with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazine ring or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazine ring.

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, its derivatives have been shown to inhibit enzymes involved in DNA replication or protein synthesis, which can result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfanyl group in 4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one imparts unique chemical properties, such as increased reactivity towards oxidation and the ability to form specific derivatives. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar triazine derivatives.

Properties

IUPAC Name

4-amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-4-3-5-10(6-8)7-18-12-15-14-9(2)11(17)16(12)13/h3-6H,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNNEIWCEDCYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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